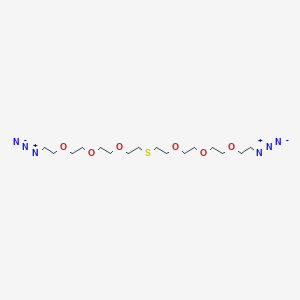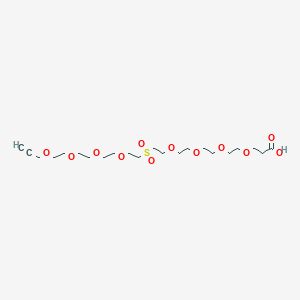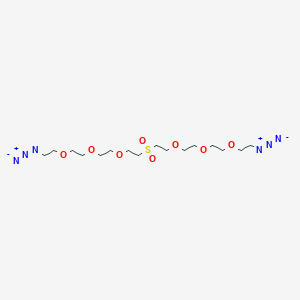
N-Boc-N-bis(PEG3-acid)
Übersicht
Beschreibung
N-Boc-N-bis(PEG3-acid): is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .
Wirkmechanismus
Target of Action
N-Boc-N-bis(PEG3-acid), also known as Acid-apeg6-acid n-boc, is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, the primary targets of N-Boc-N-bis(PEG3-acid) are the proteins that are intended to be degraded by the PROTACs it helps form .
Mode of Action
N-Boc-N-bis(PEG3-acid) acts as a linker in PROTAC molecules, joining two essential ligands . One of these ligands binds to an E3 ubiquitin ligase, while the other binds to the target protein . N-Boc-N-bis(PEG3-acid) can react with amino entities to form a stable amide bond . The Boc group can be removed under acidic conditions .
Biochemical Pathways
The biochemical pathways affected by N-Boc-N-bis(PEG3-acid) are those involved in protein degradation . By forming PROTACs that target specific proteins for degradation, N-Boc-N-bis(PEG3-acid) can influence the levels of these proteins within the cell . This can have downstream effects on any cellular processes in which these proteins are involved .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability . These properties can enhance the bioavailability of the PROTACs it forms .
Result of Action
The primary result of the action of N-Boc-N-bis(PEG3-acid) is the degradation of specific target proteins . By forming PROTACs that recruit an E3 ubiquitin ligase to these proteins, N-Boc-N-bis(PEG3-acid) enables their selective degradation . This can lead to changes in cellular processes and potentially provide a therapeutic effect .
Action Environment
The action of N-Boc-N-bis(PEG3-acid) can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the stability and efficacy of the PROTACs it forms can be affected by factors such as temperature and pH . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Boc-N-bis(PEG3-acid) is synthesized through a series of reactions involving polyethylene glycol derivativesThe protected amine can be deprotected by acidic conditions, and the terminal carboxylic acids can be reacted with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form stable amide bonds .
Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG3-acid) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions: N-Boc-N-bis(PEG3-acid) undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions, allowing for further functionalization.
Amide Bond Formation: The terminal carboxylic acids can react with primary amino groups in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) are used to remove the Boc protecting group.
Amide Bond Formation: EDC or DCC as activators, often in the presence of N-hydroxysuccinimide (NHS) to improve reaction efficiency.
Major Products Formed:
Deprotected Amine: Formed after the removal of the Boc protecting group.
Amide Bonds: Formed through the reaction of terminal carboxylic acids with primary amino groups.
Wissenschaftliche Forschungsanwendungen
N-Boc-N-bis(PEG3-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Industry: Utilized in the development of novel drug delivery systems and bioconjugation techniques.
Vergleich Mit ähnlichen Verbindungen
N-(acid-PEG3)-N-bis(PEG3-biotin): A branched biotin linker used for protein labeling.
t-Boc-N-amido-PEG3-CH2CO2H: A heterobifunctional, PEGylated crosslinker with a Boc-protected amine and a carboxyl group.
Uniqueness: N-Boc-N-bis(PEG3-acid) is unique due to its specific application as a PROTAC linker, enabling selective protein degradation through the ubiquitin-proteasome system. Its structure allows for efficient conjugation with both E3 ligase ligands and target protein ligands, making it a valuable tool in the development of targeted therapies .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO12/c1-23(2,3)36-22(29)24(6-10-32-14-18-34-16-12-30-8-4-20(25)26)7-11-33-15-19-35-17-13-31-9-5-21(27)28/h4-19H2,1-3H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLCVIGYIBUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125127 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055023-35-1 | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,16,19,22-Hexaoxa-13-azapentacosanedioic acid, 13-[(1,1-dimethylethoxy)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501125127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


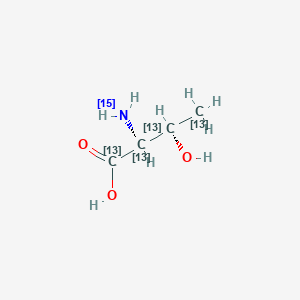

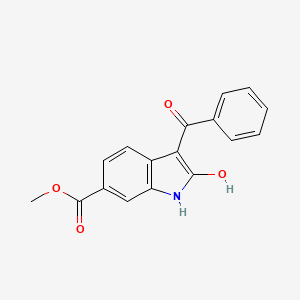
![tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B3325022.png)
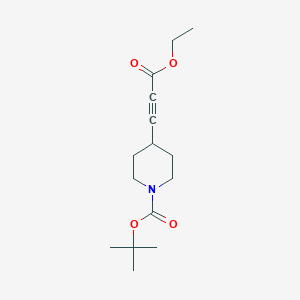
![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)
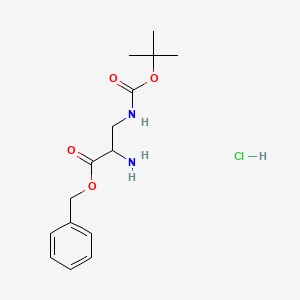

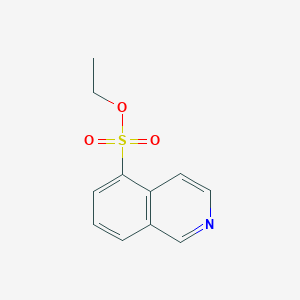
![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)
